molecular formula C22H22F4N2O2 B2640700 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine CAS No. 1025268-48-7

1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine

Cat. No.: B2640700
CAS No.: 1025268-48-7
M. Wt: 422.424
InChI Key: WQFHWFXGKGHOSL-VMPITWQZSA-N
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Description

1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine is a complex organic compound with a unique structure that includes a piperazine ring, a phenylprop-2-en-1-yl group, and a tetrafluoroethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylprop-2-en-1-yl group, and the attachment of the tetrafluoroethoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound may be used in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[(2E)-3-phenyl-2-propenoyl]-1,2-dihydro-2-quinolinecarbonitrile: This compound shares a similar phenylprop-2-en-1-yl group but differs in its overall structure and functional groups.

    1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene: This compound has a similar phenylprop-2-en-1-yl group but is attached to a naphthalene ring instead of a piperazine ring.

Uniqueness

1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine is unique due to its combination of a piperazine ring, a phenylprop-2-en-1-yl group, and a tetrafluoroethoxybenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F4N2O2/c23-21(24)22(25,26)30-19-10-4-9-18(16-19)20(29)28-14-12-27(13-15-28)11-5-8-17-6-2-1-3-7-17/h1-10,16,21H,11-15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFHWFXGKGHOSL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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